![molecular formula C7H7N3O B1604642 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 50339-06-5](/img/structure/B1604642.png)

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Vue d'ensemble

Description

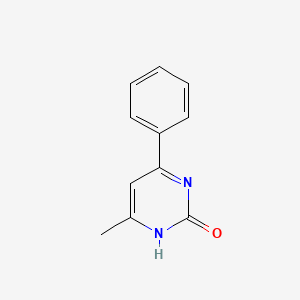

“1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

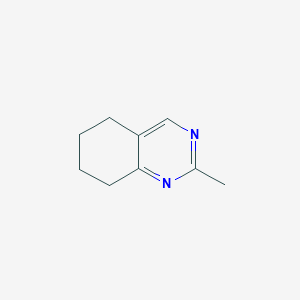

The synthesis of imidazo[4,5-b]pyridines involves the preparation of derivatives with chiral substituents at the nitrogen atom, which are then converted to the corresponding condensed structures fused with a piperazine ring . A method has been developed for the synthesis of a novel class of compounds – 6,7,8,9-tetra-hydropyrido[3’,2’:4,5]imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis

The molecular structure of “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is characterized by a unique chemical structure that contributes to its versatility and optical behaviors . The molecular formula is C13H12N4 .Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are governed by the solvent used in the reaction and the substituent at the nitrogen atom . The cyclization of compounds of this type can form either imidazopyridines or pyridopyrazines .Applications De Recherche Scientifique

Antiproliferative Activity Against Cancer Cell Lines

This compound has been evaluated for its antiproliferative activity on various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). Some derivatives have shown considerable cytotoxicity, indicating potential use as cancer therapeutics .

Tubulin Polymerization Inhibition

Derivatives of this compound have been synthesized and tested for their ability to inhibit tubulin polymerization. This is a crucial mechanism in the development of anticancer agents, as it affects microtubule assembly formation, which is essential for cell division .

Apoptosis Induction

Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells. This is achieved through various mechanisms, including Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays .

Antioxidative Activity

The compound has been tested for antioxidative properties. Antioxidants are important in neutralizing free radicals, which can cause oxidative stress leading to cellular damage and playing a role in the aging process and various diseases .

Antibacterial Activity

Research has explored the antibacterial potential of this compound on several bacterial strains. Antibacterial agents are crucial in the fight against bacterial infections and the development of new antibiotics .

Antiviral Activity

The compound’s derivatives have also been evaluated for their antiviral activity against several viruses. Antiviral agents are essential for treating viral infections and in the development of treatments for diseases such as HIV, hepatitis, and influenza .

Luminescent Properties for Imaging Applications

Imidazo[4,5-b]pyridine derivatives exhibit luminescent properties, making them useful in imaging applications. They can serve as emitters for confocal microscopy and imaging, aiding in the visualization of biological processes .

Pharmaceutical Applications for GPR81 Associated Disorders

Derivatives of this compound have been found useful in the treatment of GPR81 associated disorders, which include conditions like dyslipidemia, atherosclerosis, hypertension, and type 2 diabetes. This highlights the compound’s therapeutic potential in a range of metabolic and inflammatory diseases .

Orientations Futures

The future directions for “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could involve further exploration of its potential in various research areas, such as materials science and the pharmaceutical field . The development of non-racemic medications using imidazo[4,5-b]pyridines with a chiral substituent on the nitrogen atom is one such direction .

Mécanisme D'action

Target of Action

Similar compounds have been shown to target various proteins and enzymes, such as tubulin and fibroblast growth factor receptors .

Mode of Action

Related compounds have been shown to inhibit microtubule assembly formation , suggesting that this compound may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit considerable cytotoxicity , suggesting that they may have good bioavailability and can effectively reach their targets within the body.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit cell proliferation , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRNYGXJYMMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357564 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one | |

CAS RN |

50339-06-5 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

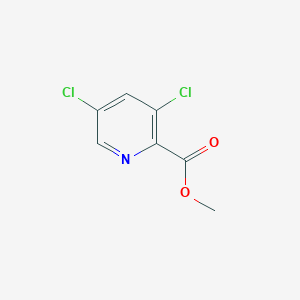

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)